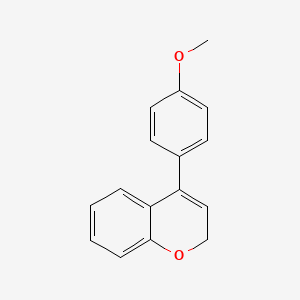

4-(4-Methoxyphenyl)-2H-1-benzopyran

Description

Structure

3D Structure

Properties

CAS No. |

138330-21-9 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-2H-chromene |

InChI |

InChI=1S/C16H14O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-10H,11H2,1H3 |

InChI Key |

NTYGCDFDPMDKGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CCOC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methoxyphenyl 2h 1 Benzopyran and Its Structural Analogs

Advanced Strategies for 2H-1-Benzopyran Core Construction

The formation of the 2H-1-benzopyran (or chromene) skeleton is a pivotal step in the synthesis of the target molecule. Chemists have developed a variety of strategies, from classic condensation reactions to modern catalytic cyclizations, to construct this heterocyclic system.

Multi-Step Condensation and Cyclization Reactions

Traditional yet effective, multi-step sequences involving condensation and subsequent cyclization remain a cornerstone for building the benzopyran framework. A notable example is the Pechmann condensation, which has been successfully employed for the synthesis of 4-aryl-2H-1-benzopyran-2-ones, key precursors to the target structure. For instance, the synthesis of 5,7-dimethoxy-4-(4-methoxyphenyl)-2H-1-benzopyran-2-one was achieved through this method, highlighting its utility in assembling the core structure with the desired aryl group already in place. oup.com

Another powerful cyclization strategy involves the electrophilic cyclization of substituted propargylic aryl ethers. This method allows for the creation of 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. nih.gov The reaction proceeds by treating the propargylic aryl ether with an electrophile like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). nih.gov This approach is valued for its tolerance of a wide array of functional groups, including methoxy (B1213986), alcohol, and aldehyde moieties, which is crucial for synthesizing complex derivatives. nih.gov

Table 1: Electrophilic Cyclization of Phenyl 3-phenyl-2-propynyl ether

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|

Data derived from a study on the electrophilic cyclization to produce 3-iodo-4-phenyl-2H-benzopyran. nih.gov

Ring-Closing Metathesis for Chromene Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including the 2H-1-benzopyran (chromene) system. wikipedia.org A particularly innovative approach is the catalytic ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes. nih.govacs.orgnih.gov This strategy directly converts readily available salicylaldehyde (B1680747) derivatives into the corresponding 2H-chromenes. acs.org

The reaction is often facilitated by a [2.2.1]-bicyclic hydrazine (B178648) catalyst and proceeds through a [3+2]/retro-[3+2] metathesis pathway. nih.govnih.gov The choice of catalyst, such as those developed by Grubbs or Schrock, is a key factor in the success of RCM reactions. wikipedia.orgbeilstein-journals.org While highly effective, some catalysts like the Schrock molybdenum precatalysts can be sensitive to air and moisture. beilstein-journals.org The reaction conditions, including solvent and temperature, are optimized to maximize yield and purity. For instance, productive reactions have been achieved by heating the substrate with the catalyst in ethanol (B145695) or isopropanol. nih.gov

Table 2: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) for 2H-Chromene Synthesis

| Substrate | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| O-allyl salicylaldehyde derivative | 10 | Ethanol | 140 | 12 | Varies | nih.gov |

Yields are for purified products. Conditions can be modified based on the specific substrate. nih.gov

One-Pot Synthetic Protocols for Benzopyran-4-ones

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. While specific one-pot syntheses for 4-(4-Methoxyphenyl)-2H-1-benzopyran are not extensively detailed, the principles are well-established through the synthesis of related heterocycles like benzopyran-4-ones (chromones).

A key precursor, the 4-oxo-4H-1-benzopyran-3-carboxaldehyde, can be synthesized from substituted ortho-hydroxy acetophenones using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in a Vilsmeier-Haack reaction. nih.gov This intermediate is ripe for inclusion in a one-pot sequence. Building on this, multi-component reactions, such as the condensation of aminopyrazoles, Meldrum's acid, and aromatic aldehydes, demonstrate the feasibility of constructing complex heterocyclic systems in a single step, a strategy that could be adapted for benzopyran-4-one synthesis. beilstein-archives.org Microwave-assisted one-pot reactions have also proven effective, for instance, in the synthesis of 4'-aryl-2,2':6',2''-terpyridines, showcasing the potential for rapid and high-yield synthesis under environmentally friendly conditions. researchgate.net

Introduction of the 4-Methoxyphenyl (B3050149) Substituent and Other Aryl Moieties

The introduction of the 4-methoxyphenyl group at the C4 position of the benzopyran ring is a critical transformation that can be achieved either before or after the formation of the heterocyclic core. Palladium-catalyzed cross-coupling reactions are the preeminent methods for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Matsuda–Heck-Arylation)

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, providing mild and efficient pathways to connect aryl groups.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an organoboron species (like a boronic acid) with an aryl halide or triflate in the presence of a palladium catalyst and a base. youtube.comgre.ac.uk This reaction has been applied to the solid-phase synthesis of 4-substituted 2H-benzopyrans. researchgate.netmdpi.com In this approach, a 4-trifluoromethanesulfonyloxy-2H-benzopyran is coupled with an arylboronic acid, such as 4-methoxyphenylboronic acid, to install the desired substituent. nih.govresearchgate.net The reaction is compatible with a wide range of functional groups and can be performed under relatively mild conditions. youtube.com

Table 3: Suzuki Coupling for the Synthesis of 4-Aryl-2H-Benzopyrans

| Benzopyran Precursor | Coupling Partner | Catalyst | Base | Solvent | Result | Ref |

|---|---|---|---|---|---|---|

| 4-Triflyloxy-2H-benzopyran | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Aqueous 1,4-Dioxane | 4-Aryl-2H-benzopyrans | nih.govmdpi.com |

This example from quinoline (B57606) chemistry illustrates the general conditions and components used in Suzuki reactions for related heterocyclic systems. nih.gov

Matsuda–Heck-Arylation: The Matsuda–Heck reaction, a variation of the Heck reaction, utilizes arenediazonium salts as arylating agents to react with olefins. nih.govwikipedia.org This method is particularly advantageous as it often proceeds at room temperature under ligand-free conditions and tolerates electron-rich arenes. nih.govacs.org The reaction has been used to synthesize coumarin-chalcone hybrids by coupling 8-allylcoumarins with arene diazonium salts. nih.govacs.org This demonstrates its utility in forming a C-C bond between an existing benzopyran structure (containing an alkene) and an aryl group. The catalytic cycle involves steps of oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org

Nucleophilic Aromatic Substitution and Related Processes

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for functionalizing aromatic rings. fishersci.co.uk In this process, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. masterorganicchemistry.com For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The most common mechanism is the SNAr pathway, which involves two steps: nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org While no specific examples are cited for attaching the 4-methoxyphenyl group to a benzopyran via this method, the principle remains applicable. One could envision a scenario where a 4-halobenzopyran, activated by suitable electron-withdrawing groups, reacts with a 4-methoxyphenoxide nucleophile. The reaction is typically carried out in polar solvents like DMSO or DMF, often with the aid of a base. fishersci.co.uk

Solid-Phase Parallel Synthesis for 2H-1-Benzopyran Library Generation

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large and diverse chemical libraries, which is particularly valuable in drug discovery for high-throughput screening. researchgate.netmdpi.com The 2H-1-benzopyran scaffold, being a "privileged structure" found in numerous bioactive molecules, is an ideal candidate for library synthesis using this approach. researchgate.net

The general strategy for the solid-phase synthesis of 2H-1-benzopyran libraries involves anchoring a suitable starting material to a solid support, carrying out a series of chemical transformations on the resin-bound substrate, and finally cleaving the product from the support. This methodology allows for the use of excess reagents and simplified purification procedures, as unreacted reagents and by-products can be easily washed away. researchgate.net

One common approach begins with the immobilization of a phenolic precursor onto a polymer resin. Subsequent intramolecular cyclization reactions are then employed to construct the benzopyran ring. For instance, a polymer-bound salicylaldehyde can be reacted with various phosphonium (B103445) ylides to generate the 2H-1-benzopyran core. Further diversity can be introduced by varying the substituents on both the phenolic precursor and the ylide.

Several research groups have successfully developed solid-phase parallel synthesis protocols for creating extensive 2H-1-benzopyran libraries. researchgate.netresearchgate.netresearchgate.net These libraries often feature diversification at multiple positions of the benzopyran ring, leading to mono-, di-, and trisubstituted derivatives. For example, a library of 2,6-disubstituted 2-methyl-2H-1-benzopyrans was constructed using a solid-phase protocol, demonstrating the feasibility of generating a large number of analogs for biological screening. researchgate.net Another notable example is the generation of a 284-member library of 3-substituted 2H-benzopyrans. researchgate.netresearchgate.net

Furthermore, solid-phase synthesis has been extended to the creation of more complex fused-ring systems containing the 2H-1-benzopyran motif, such as benzopyranoisoxazoles and benzopyranopyrazoles. researchgate.net These efforts highlight the versatility of solid-phase synthesis in generating structurally diverse libraries of benzopyran derivatives for drug discovery and other applications.

Table 1: Examples of Solid-Phase Synthesized 2H-1-Benzopyran Libraries

| Library Type | Number of Compounds | Key Features |

|---|---|---|

| 3-Substituted 2H-1-Benzopyrans | 284 | Diversity at the 3-position of the benzopyran ring. researchgate.netresearchgate.net |

| 2,6-Disubstituted 2-Methyl-2H-1-Benzopyrans | 2000 | Introduction of functional groups at the 2 and 6 positions. researchgate.net |

| 8-Substituted 2H-Benzopyrans | Not specified | Focused library for optimization of COX-2 inhibitors. researchgate.net |

| Benzopyranopyrazoles | Library generated | Fused heterocyclic system combining benzopyran and pyrazole (B372694) scaffolds. researchgate.net |

Stereoselective Synthesis of Chiral 2H-1-Benzopyran Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. researchgate.net Consequently, the development of stereoselective methods for the synthesis of chiral 2H-1-benzopyran derivatives has garnered significant attention.

One successful approach to introduce chirality into the 2H-1-benzopyran scaffold is through the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a prochiral 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one using a borane (B79455) in the presence of a catalytic amount of Corey's oxazaborolidine has been shown to produce the corresponding chiral alcohol with high enantioselectivity. researchgate.net This chiral alcohol can then serve as a versatile intermediate for the synthesis of other chiral derivatives, such as 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. researchgate.net

Another powerful strategy for the stereoselective synthesis of 2H-1-benzopyrans is the Sharpless asymmetric dihydroxylation. This method has been effectively employed in the synthesis of chiral spirocyclic 2-benzopyrans. researchgate.net The dihydroxylation of a styrene (B11656) derivative can afford a chiral triol, which can then be cyclized to form the desired 2-benzopyran with high regioselectivity. The resulting hydroxyl group can be further functionalized to introduce additional diversity. researchgate.net

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of chiral heterocyclic compounds. urfu.ru Chiral phosphoric acids, for example, have been utilized as catalysts in the enantioselective synthesis of various heterocyclic structures. While specific applications to this compound are not extensively documented, the principles of organocatalysis offer a promising avenue for the development of novel stereoselective routes to this class of compounds.

The choice of synthetic strategy can be influenced by the desired stereochemistry and the substitution pattern on the aromatic ring. For example, the stereoselective isomerization of certain dioxolane precursors has been shown to yield specific diastereoisomers of 2-benzopyrans, with the conformation of the dihydropyran ring being influenced by peri-interactions. mdpi.com

Table 2: Key Strategies for Stereoselective Synthesis of 2H-1-Benzopyran Derivatives

| Method | Key Reagent/Catalyst | Outcome |

|---|---|---|

| Asymmetric Reduction | Corey's Oxazaborolidine | Enantioselective formation of chiral alcohols from prochiral ketones. researchgate.net |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Diastereoselective synthesis of chiral diols, leading to chiral 2-benzopyrans. researchgate.net |

| Organocatalysis | Chiral Phosphoric Acids | Potential for enantioselective cyclization and functionalization reactions. urfu.ruuri.edu |

| Stereoselective Isomerization | Titanium(IV) chloride | Diastereoselective synthesis of substituted 2-benzopyrans from dioxolane precursors. mdpi.com |

Derivatization Strategies for Enhancing Molecular Complexity

Beyond the initial synthesis of the 2H-1-benzopyran core, derivatization strategies play a crucial role in enhancing molecular complexity and fine-tuning the properties of these compounds. These strategies allow for the introduction of a wide array of functional groups and the construction of more intricate molecular architectures.

One-pot multi-component reactions represent an efficient approach to rapidly build molecular complexity. For example, a three-component reaction between a CH-acid, a dialkyl acetylenedicarboxylate, and an acyl chloride can lead to the formation of highly functionalized 2H-chromene derivatives in a single step. researchgate.net This approach avoids the need for isolation of intermediates and can significantly streamline the synthetic process.

The functionalization of pre-existing 2H-1-benzopyran-2-one (coumarin) scaffolds is another widely used strategy. The reactivity of the coumarin (B35378) ring system allows for various modifications. For instance, the 4-hydroxycoumarin (B602359) moiety can be derivatized by condensation with different aldehydes to yield dicoumarol structures. researchgate.net The presence of different substituents on the benzopyrone ring can have a significant impact on the biological activity of the resulting compounds. researchgate.net

More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. urfu.ruethernet.edu.et This strategy allows for the introduction of new C-C or C-heteroatom bonds at positions that might be difficult to access through classical methods. Palladium-catalyzed reactions, for example, have been utilized for the arylation of heterocycles and could be applied to the 2H-1-benzopyran scaffold to introduce aryl groups at various positions. uri.edu While still an evolving field, C-H functionalization holds great promise for the late-stage derivatization of complex molecules containing the 2H-1-benzopyran core, enabling the rapid exploration of structure-activity relationships.

Furthermore, the inherent reactivity of the 2H-1-benzopyran system can be exploited for derivatization. For example, the double bond in the pyran ring can undergo various addition reactions, and the aromatic ring can be subjected to electrophilic substitution reactions to introduce a range of functional groups, thereby increasing the molecular diversity of the synthesized compounds.

Chemical Reactivity and Transformations of the 2h 1 Benzopyran System with 4 Aryl Substituents

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzopyran and Phenyl Rings

The presence of two distinct aromatic systems, the benzene (B151609) ring of the benzopyran nucleus and the 4-methoxyphenyl (B3050149) group, offers multiple sites for substitution reactions. The feasibility and regioselectivity of these reactions are governed by the electronic properties of the heterocyclic system and its substituents.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. rsc.orgnih.gov The benzopyran ring system and the attached methoxyphenyl group are both activated towards electrophilic attack due to the electron-donating nature of the ether oxygen and the methoxy (B1213986) group.

The oxygen atom of the pyran ring directs electrophiles to the ortho and para positions of the benzopyran's benzene ring. Similarly, the methoxy group on the 4-phenyl substituent is a strong activating group, also directing incoming electrophiles to its ortho positions (positions 3' and 5'). Therefore, electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions are expected to occur on both aromatic rings. nih.govmdpi.com The precise location of the substitution will depend on the specific reagents and reaction conditions. For instance, in related flavonoids, electrophilic substitution patterns can be complex, with the most nucleophilic sites reacting preferentially.

| Reaction | Reagents | Substrate | Product(s) | Observations |

| Bromination | Br₂/FeBr₃ | Benzene | Bromobenzene | Catalyst required to polarize Br₂. nih.gov |

| Nitration | HNO₃/H₂SO₄ | Benzene | Nitrobenzene | Formation of the nitronium ion (NO₂⁺) as the electrophile. rsc.org |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Benzene | Alkylbenzene | Carbocation rearrangements are possible. uni.luacs.orgfrontiersin.org |

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on an unsubstituted aryl ring is generally difficult. ijrar.org For such a reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to a suitable leaving group. ijrar.orgacs.orgnih.gov

The 4-(4-methoxyphenyl)-2H-1-benzopyran molecule, in its ground state, is electron-rich and lacks the necessary EWGs to facilitate direct NAS. Therefore, reactions with nucleophiles are not expected to occur via a standard SNAr mechanism. However, if the benzopyran or the phenyl ring were appropriately substituted with groups like nitro or cyano, nucleophilic substitution would become a viable transformation. nih.gov

Transformations of the Pyran Ring System

The 2H-pyran ring is a key reactive center in the molecule. Its transformations can lead to a variety of other heterocyclic systems through ring-opening, ring-contraction, and cycloaddition reactions.

Ring-Opening Reactions:

The pyran ring of 2H-1-benzopyrans can be opened under various conditions. For example, the reaction of 3-formylchromones with nucleophiles like hydroxylamine (B1172632) can proceed through a 1,4-addition followed by the opening of the pyrone ring. nih.gov Similarly, the degradation of 4H-1-benzopyran-4-one in alkaline media involves nucleophilic attack by a hydroxide (B78521) ion, leading to ring fission. clockss.org It is plausible that strong nucleophiles could induce similar ring-opening in this compound. Ring-opening reactions of 2-aryl-3,4-dihydropyrans with nucleophiles have been reported, yielding functionalized products that can be used in further synthetic steps. researchgate.netnih.gov

Ring-Contraction Reactions:

While less common, ring-contraction of pyran systems to furan (B31954) derivatives can occur under specific conditions, often involving photochemical or thermal activation, or the presence of specific reagents that facilitate rearrangement.

Cycloaddition Reactions:

Reactivity of Functional Groups on the 4-Methoxyphenyl Moiety

The primary functional group on the 4-methoxyphenyl substituent is the methoxy group (-OCH₃), which is an ether. The key reaction of this group is ether cleavage.

Demethylation:

The methyl group of the methoxy ether can be cleaved to yield a hydroxyl group (a phenol). This demethylation is a common transformation in natural product chemistry and can be achieved with a variety of reagents. Strong acids like HBr or HI, or Lewis acids such as BBr₃, are frequently employed for this purpose. For example, a tandem demethylation-cyclization has been reported using an AlCl₃/EtSH reagent system on a related coumarin (B35378) derivative.

| Reagent | Substrate Type | Product | Reference |

| BBr₃ | Aryl methyl ether | Phenol (B47542) | Standard organic chemistry textbook procedure |

| AlCl₃/EtSH | Osthol (a coumarin) | Demethylated and cyclized product | |

| Rabbit Liver Homogenates | 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane | O-demethylated metabolites |

Role as Versatile Building Blocks in Heterocyclic Synthesis

The this compound scaffold is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the pyran ring and the potential for functionalization on the aromatic rings allow for its use in constructing a variety of new molecular architectures with potential biological activities.

For example, the reaction of chromone (B188151) derivatives with binucleophiles like guanidine (B92328) or hydrazine (B178648) can lead to the formation of fused pyrimidines and pyrazoles, respectively. nih.gov This involves the participation of the chromone ring system in a cyclocondensation reaction. The synthesis of fused pyrimidines, pyridines, and other heterocycles from various pyran and benzopyran precursors is a well-established area of synthetic chemistry, highlighting the versatility of this class of compounds.

The synthesis of 3,4-disubstituted 2H-benzopyrans via electrophilic cyclization of propargylic aryl ethers provides a route to functionalized benzopyrans that can serve as precursors to other heterocycles. The introduction of substituents at the 3- and 4-positions opens up further avenues for chemical modification and the construction of fused systems.

Advanced Spectroscopic Characterization Methodologies for 4 4 Methoxyphenyl 2h 1 Benzopyran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of a 4-(4-methoxyphenyl)-2H-1-benzopyran derivative, distinct signals corresponding to the aromatic protons, the protons of the benzopyran ring system, and the methoxy (B1213986) group protons can be observed.

For instance, the aromatic protons on the phenyl and benzopyran rings typically appear in the downfield region of the spectrum, usually between δ 6.5 and 8.0 ppm. The protons of the methoxy group (-OCH₃) characteristically present as a sharp singlet at approximately δ 3.8 ppm. The protons on the 2H-1-benzopyran ring system exhibit specific splitting patterns and chemical shifts depending on their position and coupling with neighboring protons. For example, the protons on the CH₂ group of the pyran ring would likely appear as multiplets in the upfield region.

A related compound, 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[e] np-mrd.orgspectrabase.comoxazine, shows characteristic peaks where protons on the benzene (B151609) ring appear around 7.0 ppm, and the methoxy group protons resonate at 3.885 ppm. researchgate.net Another example, (E)-1-methoxy-4-styrylbenzene, displays its methoxy protons as a singlet at 3.82 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplet |

| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet |

| Benzopyran Ring Protons | Variable | Multiplets |

Note: The exact chemical shifts and coupling constants are dependent on the specific derivative and the solvent used for analysis.

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The spectrum of this compound would show a series of signals corresponding to the aromatic carbons, the carbons of the benzopyran moiety, and the methoxy carbon.

Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon of the methoxy group is expected to appear around δ 55 ppm. The carbons of the 2H-1-benzopyran ring will have characteristic shifts; for example, the carbon atom attached to the oxygen (C-2) would be significantly downfield. For a similar structure, this compound, the molecular formula is C₁₆H₁₄O₂. spectrabase.com The predicted ¹³C NMR spectrum for a related structure, (4s)-3-[(4r)-6-hydroxy-4-methoxy-3,4-dihydro-2h-1-benzopyran-3-yl]-4-methoxy-3,4-dihydro-2h-1-benzopyran-6-ol, shows a range of signals across the expected regions. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in a this compound Framework

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons | 150 - 160 |

| Aromatic CH Carbons | 110 - 130 |

| Methoxy Carbon (-OCH₃) | ~ 55 |

| Benzopyran C2 | ~ 65 - 75 |

| Benzopyran C3 | ~ 25 - 35 |

| Benzopyran C4 | ~ 120 - 130 |

Note: These are predicted values and can vary based on substitution patterns.

Two-dimensional (2D) NMR techniques are instrumental in piecing together the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates a spin-spin coupling interaction between two protons, helping to establish the connectivity of proton networks within the molecule, such as the sequence of protons in the benzopyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, confirming the C-H framework of the molecule.

The use of 2D NMR techniques, such as H-H 2D-NOESY, has been demonstrated in the structural analysis of complex molecules, providing insights into the spatial proximity of protons. beilstein-journals.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For this compound, key IR absorptions would include:

C-O-C (ether) stretching: The methoxy group and the ether linkage in the benzopyran ring will exhibit strong C-O stretching bands, typically in the range of 1250-1000 cm⁻¹. For instance, in 2-(4-Methoxyphenyl)-1H-benzimidazole, a C-O stretch is observed at 1244 cm⁻¹. rsc.org

C=C aromatic stretching: The aromatic rings will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

=C-H aromatic stretching: These absorptions are typically found above 3000 cm⁻¹.

C-H aliphatic stretching: The CH₂ group in the pyran ring will show stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Ether Stretch | 1250 - 1000 |

Note: The IR spectrum of a solid sample may differ slightly from that of a liquid or dissolved sample.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular weight of this compound is 238.28 g/mol . spectrabase.com

The molecular ion is often unstable and can fragment into smaller, charged species. The pattern of these fragments is a unique fingerprint of the molecule and can be used to deduce its structure. libretexts.orguni-saarland.de For this compound, fragmentation would likely involve cleavage of the ether linkages and fragmentation of the benzopyran ring. Common fragmentation pathways for similar compounds involve the loss of small, stable molecules or radicals. nih.govnih.gov

For example, a related compound, 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-, has a molecular weight of 252.27 g/mol . epa.gov The fragmentation of aromatic compounds often results in stable ions due to the delocalization of the charge. libretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

| [M]⁺• | Molecular Ion | 238 |

| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group | 223 |

| [M - OCH₃]⁺ | Loss of a methoxy radical | 207 |

| [C₉H₇O]⁺ | Fragment corresponding to the benzopyran moiety | 131 |

| [C₇H₇O]⁺ | Fragment corresponding to the methoxyphenyl moiety | 107 |

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Computational and Theoretical Investigations of 4 4 Methoxyphenyl 2h 1 Benzopyran and Its Analogs

Quantum Chemical Studies on Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and stability of molecules. nih.gov For 4-(4-methoxyphenyl)-2H-1-benzopyran and its analogs, these studies provide a foundational understanding of their chemical behavior.

The electronic properties of flavonoids and related benzopyran structures are subjects of extensive theoretical investigation. nih.govnih.gov The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors derived from these studies. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. ijbpas.com For instance, in a study of various flavonoids, the HOMO-LUMO gap was found to be a significant indicator of their antioxidant activity. nih.gov

The molecular electrostatic potential (MEP) map is another powerful tool for predicting chemical reactivity. It visually represents the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. nih.govnih.gov These maps help in identifying sites susceptible to electrophilic and nucleophilic attack. For benzopyran derivatives, the oxygen atom of the pyran ring and any hydroxyl or methoxy (B1213986) substituents are typically regions of negative potential, suggesting they are likely sites for electrophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis can further provide insights into intramolecular charge transfer (ICT) interactions, which can significantly influence the stability and electronic properties of the molecule. psu.edu In substituted benzopyrans, the delocalization of electron density from the methoxyphenyl ring to the benzopyran core can be quantified, providing a measure of the electronic communication between these two parts of the molecule.

Table 1: Calculated Electronic Properties of Representative Benzopyran Analogs

| Compound/Analog | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Chromene Derivative | B3LYP/6-311++G(d,p) | -6.2 | -1.8 | 4.4 | 3.5 |

| Flavone (B191248) | CAM-B3LYP/def2TZV | -7.5 | -1.5 | 6.0 | Not Reported |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | DFT/HF | Not Reported | Not Reported | 3.97 | Not Reported |

Note: The data in this table is illustrative and derived from studies on analogous structures. Specific values for this compound would require dedicated calculations.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.gov For this compound and its analogs, docking studies can suggest potential therapeutic applications by identifying proteins with which they might interact.

Flavonoids and neoflavonoids have been the subject of numerous docking studies against a wide range of protein targets, including enzymes and receptors implicated in various diseases. nih.govnih.gov For example, various flavone derivatives have been shown to bind to adenosine (B11128) receptors, suggesting their potential as antagonists. nih.govnih.gov The binding of these compounds is typically stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

In a typical docking study involving a benzopyran derivative, the methoxy group on the phenyl ring could act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of the target protein. The benzopyran core itself provides a rigid scaffold that can fit into specific binding cavities. The specific interactions will, of course, depend on the topology and amino acid composition of the receptor's binding site.

Table 2: Illustrative Molecular Docking Results for Flavonoid Analogs with Protein Targets

| Ligand (Analog) | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Hesperetin | Bovine β-lactoglobulin | Hydrophobic interactions, hydrogen bonds, π-π stacking | -7.2 |

| Naringenin | Bovine β-lactoglobulin | Hydrophobic interactions, hydrogen bonds, π-π stacking | -7.8 |

| Cyanidin | SARS-CoV-2 Spike Protein | Not specified | Not specified |

| Arylpiperazine derivative | Androgen Receptor | Hydrophobic interactions | IC50 = 0.65 µM |

Note: This table presents examples from docking studies on flavonoid and other heterocyclic analogs to illustrate the type of data obtained. The specific targets and binding affinities for this compound are yet to be determined.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov These methods aim to correlate variations in the chemical structure of a series of compounds with their biological activities. ijprajournal.com For this compound and its analogs, SAR and QSAR can guide the design of new derivatives with enhanced potency and selectivity. nih.gov

SAR studies on benzopyran and flavonoid derivatives have revealed several key structural features that influence their biological effects. For example, the position and nature of substituents on the benzopyran and phenyl rings can dramatically alter activity. nih.gov In a series of benzopyran-4-one-isoxazole hybrids, it was found that the absence of a methoxy group on the benzopyran-4-one moiety led to higher selectivity and cytotoxicity against certain cancer cell lines. nih.gov This highlights the subtle yet significant role of substituents in determining biological outcomes.

QSAR models take this a step further by developing mathematical equations that relate molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) to biological activity. nih.govpharmacophorejournal.commdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds. nih.gov For flavonoids, QSAR models have been successfully developed to predict their antioxidant activity, vasorelaxant effects, and inhibitory activity against various enzymes. nih.govijprajournal.compharmacophorejournal.com A QSAR study on flavonoid analogs for vascular relaxant activity indicated that electrostatic and steric interactions play a major role in determining their efficacy. pharmacophorejournal.com

Table 3: Key Structural Features and Their Impact on the Activity of Benzopyran Analogs (Illustrative SAR)

| Structural Feature/Modification | Observed Effect on Biological Activity | Reference Class of Compounds |

| Methoxy group at position 5, 6, or 7 of benzopyran-4-one | Decreased antiproliferative activity | Benzopyran-4-one-isoxazole hybrids |

| Unsubstituted aromatic ring on benzopyran-4-one | Higher selectivity and cytotoxicity | Benzopyran-4-one-isoxazole hybrids |

| Replacement of 2-(trifluoromethyl) group with methyl or cycloalkyl | Greatly reduced P2Y6R affinity | 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives |

| Hydroxylation at the 3-position of flavones | Increased selectivity for A1 adenosine receptors | Polymethoxylated flavones |

Note: This table provides a generalized summary of SAR findings from studies on various benzopyran analogs.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is intimately linked to its biological activity, as it must adopt a specific shape to bind effectively to its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov For flexible molecules like this compound, which has a rotatable bond between the benzopyran core and the methoxyphenyl ring, understanding its conformational preferences is crucial.

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. plos.org By simulating the movements of atoms in a molecule and its surrounding environment (e.g., water), MD can reveal how the molecule flexes, changes conformation, and interacts with other molecules. MD simulations of flavonoids have been used to investigate their interactions with transport proteins and biological membranes. nih.govnih.gov

An MD simulation of a benzopyran derivative in a biological system can provide insights into the stability of the ligand-receptor complex, the role of solvent molecules in the binding process, and the conformational changes that may occur upon binding. frontiersin.org For example, MD simulations of citrus flavonoids with bovine β-lactoglobulin showed that the complexes were stable, and the binding was driven by hydrophobic interactions and hydrogen bonds. nih.gov Such simulations can also be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking alone.

Table 4: Parameters from Molecular Dynamics Simulations of Flavonoid Analogs

| System | Simulation Time | Key Findings |

| Bovine β-lactoglobulin-Hesperetin Complex | 2500 ps | Stable complex, no major conformational changes in the protein. |

| Bovine β-lactoglobulin-Naringenin Complex | 2500 ps | Stable complex, rigidity of the ligand binding site. |

| SARS-CoV-2 Spike Protein-Cyanidin Complex | 100 ns | Complex reaches equilibrium after 80 ns, indicating stability. |

| Mpro-Flavonoid Complexes | 100 ns | Stable conformations, formation of persistent hydrogen bonds. |

Note: The data in this table is derived from MD simulation studies on flavonoid analogs and serves to illustrate the types of insights gained from such analyses.

Biological Activities and Mechanistic Studies of 4 4 Methoxyphenyl 2h 1 Benzopyran Derivatives

Anticancer and Antitumor Properties

The benzopyran scaffold is a recurring motif in numerous natural products with established biological activities, including antiviral, anti-inflammatory, and anticarcinogenic effects. Synthetic derivatives of 4-(4-methoxyphenyl)-2H-1-benzopyran have been extensively investigated for their potential as anticancer agents, demonstrating a range of inhibitory and modulatory effects on cancer cell processes. ontosight.aiontosight.ai

Inhibition of Cancer Cell Proliferation Pathways

A key aspect of the anticancer activity of this compound derivatives lies in their ability to disrupt cancer cell proliferation. One such derivative, SIMR1281, has been shown to inhibit the proliferation of various cancer cell lines, including those that have developed drug resistance. nih.gov This compound effectively attenuates cancer cell survival and proliferation by regulating the Ras/ERK and Akt signaling pathways. nih.gov The antiproliferative activity of SIMR1281 has been observed in human breast adenocarcinoma cell lines (MCF7, SKBR3, BT549, and MDA-MB-231), a human non-small cell lung cancer cell line (A549), and a human colorectal carcinoma cell line (HCT116). nih.gov

Similarly, benzopyran-4-one-isoxazole hybrid compounds have demonstrated significant antiproliferative activities against a panel of cancer cell lines. nih.gov For instance, compounds 5a–d displayed potent growth inhibitory activity against various cancer cell lines, with IC50 values ranging from 5.2–22.2 μM against MDA-MB-231 cancer cells. nih.govchapman.edu Notably, these compounds were found to be minimally cytotoxic to normal cell lines. nih.govchapman.edu

Another derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been found to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ. nih.gov MMPP demonstrated modulating effects in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) and the luminal A type (MCF7) breast cancer cell line. nih.gov

| Compound | Cancer Cell Line | Effect | Source |

|---|---|---|---|

| SIMR1281 | MCF7, SKBR3, BT549, MDA-MB-231 (Breast), A549 (Lung), HCT116 (Colorectal) | Inhibition of proliferation | nih.gov |

| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 (Breast) and others | Potent growth inhibitory activity (IC50: 5.2–22.2 μM) | nih.govchapman.edu |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | MDA-MB-231, MDA-MB-468 (TNBC), MCF7 (Luminal A) | Suppression of breast cancer progression | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21) | Glioblastoma U-87 | Reduced cell viability to 19.6 ± 1.5% | mdpi.com |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Inducing apoptosis, or programmed cell death, is a crucial mechanism for many chemotherapeutic agents. nih.gov Several this compound derivatives have been shown to trigger apoptosis in cancer cells. For example, the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) induces apoptosis in HeLa cervical cancer cells. nih.gov MMPP was observed to be cytotoxic to HeLa cells and activated caspase-3, -8, and -9. nih.gov The apoptotic action of MMPP in these cells appears to be primarily through the extrinsic pathway, as evidenced by the significantly increased expression of the death receptors DR5 and FAS, with no significant changes to mitochondrial intrinsic factors. nih.gov

Similarly, the benzopyran-4-one-isoxazole hybrid compound 5a was found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Treatment with this compound led to a significant increase in the percentage of apoptotic cells, with 47.52% undergoing early apoptosis and 3.28% in late apoptosis, compared to untreated cells. nih.gov

Furthermore, the novel benzopyran derivative SIMR1281 has been shown to induce both apoptosis and cell cycle arrest. nih.gov Studies on MCF7 and HCT116 cells revealed a significant arrest at the G1/S border. nih.gov The antiproliferative effect of SIMR1281 is mediated through the induction of DNA damage and perturbations in the cell cycle. researchgate.net

| Compound | Cancer Cell Line | Mechanism | Key Findings | Source |

|---|---|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | HeLa (Cervical) | Extrinsic apoptosis pathway | Activation of caspase-3, -8, -9; increased expression of DR5 and FAS | nih.gov |

| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 (Breast) | Apoptosis induction | 50.8% apoptosis at 5 μM concentration | nih.govchapman.edu |

| SIMR1281 | MCF7 (Breast), HCT116 (Colorectal) | Apoptosis and cell cycle arrest | Significant arrest at G1/S border; induction of DNA damage | nih.govresearchgate.net |

Kinase Inhibitory Activities (e.g., Src, PI3K)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.gov Consequently, kinase inhibitors have emerged as a significant class of anticancer drugs. nih.gov Some this compound derivatives have demonstrated inhibitory activity against specific kinases.

For instance, certain 4-oxo-4H-1-benzopyran derivatives have been reported to exhibit Src kinase inhibitory activity with IC50 values in the range of 52–57 µM. nih.gov However, the benzopyran-4-one-isoxazole hybrid compound 5a was found to be inactive towards a panel of different kinases. nih.govchapman.edu

In contrast, other studies have highlighted the potential of benzopyran derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov The novel benzopyran derivative SIMR1281 has been shown to inactivate the PI3K/Akt pathway, contributing to its antiproliferative effects. nih.govresearchgate.net Furthermore, certain 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have shown remarkable inhibitory action against PI3K and Akt-1 enzymes, making them promising candidates for breast cancer treatment. nih.gov

Modulation of Estrogen Receptor Alpha (ER-α) Activity (Selective Estrogen Receptor Modulators - SERMs)

Estrogen receptors, particularly ER-α, play a critical role in the development and progression of certain types of breast cancer. Compounds that can modulate the activity of these receptors, known as Selective Estrogen Receptor Modulators (SERMs), are valuable therapeutic agents. nih.gov A class of 3-phenylbenzopyran derivatives with a basic side chain at position 4 has been identified as potent ligands for estrogen receptors. nih.gov

These compounds exhibit high binding affinity for both ER-α and ER-β. nih.gov Notably, some of these derivatives, such as compound 9c (CHF4227), demonstrate potent inhibition of agonist-stimulated uterine growth with minimal proliferative effects, indicating antagonist activity. nih.gov The binding affinity of these derivatives is largely influenced by the nature and position of substituents on the 3-phenyl ring. nih.gov

Downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Protein Levels

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to low-oxygen conditions, promoting their survival and proliferation. nih.gov Therefore, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy. A benzopyran derivative, KRH-102140, has been identified as an inhibitor of HIF-1α. mdpi.com This compound was initially discovered as an orally active 5-lipoxygenase inhibitor. mdpi.com Further research into benzopyran-based inhibitors of the HIF-1 pathway has led to the design and synthesis of derivatives with improved water solubility.

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in various diseases, including cancer. mdpi.comnih.gov Antioxidants can neutralize free radicals and mitigate oxidative damage. nih.govmdpi.com

Certain this compound derivatives have demonstrated notable antioxidant activity. For example, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed that 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) possessed the highest antioxidant activity in the series, with its DPPH radical scavenging activity being 1.13 times higher than that of ascorbic acid. mdpi.com The nature of the substituent on the phenyl ring was found to influence the antioxidant potential, with a bromine substituent showing greater activity than chlorine or fluorine. mdpi.com

The antioxidant activity of C-tetra(4-methoxyphenyl)calix researchgate.netresorcinarene has also been investigated. mdpi.com The chair conformer of this compound exhibited greater antioxidant activity (IC50 = 47.46 ppm) than the crown conformer (IC50 = 78.46 ppm) in a DPPH assay. mdpi.com

Free Radical Scavenging Capabilities (e.g., DPPH Assay)

The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals, a process that can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change that can be measured spectrophotometrically. The efficiency of a compound is typically expressed as its IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

While specific DPPH scavenging data for this compound is not extensively documented in publicly available literature, studies on structurally related 4-hydroxy-chromene-2-one derivatives provide valuable insights. For instance, certain N-thiazole substituted 4-hydroxy-coumarins have demonstrated potent DPPH radical scavenging activity. One such derivative, featuring a p-SO3H group on the N-thiazole ring, exhibited a strong scavenging effect with an IC50 value of 4.72 μg/mL after 60 minutes. nih.gov Another derivative with an additional hydroxyl group also showed significant activity with an IC50 of 4.9 μg/mL. nih.gov These findings suggest that the chromene core, especially when appropriately substituted, can be a powerful scaffold for antioxidant activity. The presence of the methoxy (B1213986) group on the phenyl ring at the 4-position of the target compound is also expected to contribute to its antioxidant potential through resonance stabilization of the resulting radical.

Table 1: DPPH Radical Scavenging Activity of Selected 4-Hydroxy-chromene-2-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | IC50 (µg/mL) after 60 min |

|---|---|

| N-thiazole with p-SO3H | 4.72 |

| N-thiazole with additional OH | 4.90 |

| Ascorbic Acid (Standard) | 15.61 |

| Butylated Hydroxytoluene (BHT) (Standard) | 6.05 |

Data sourced from a study on 4-hydroxy-chromene-2-one derivatives. nih.gov

Attenuation of Oxidative Stress through Enzyme Modulation

Beyond direct radical scavenging, the antioxidant effects of compounds can be mediated through the modulation of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against reactive oxygen species (ROS). SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while CAT and GPx are responsible for the detoxification of hydrogen peroxide. nih.gov

Currently, there is a lack of specific research data detailing the direct modulatory effects of this compound on the activity of SOD, CAT, or GPx. However, the known antioxidant properties of the broader class of flavonoids and related phenolic compounds suggest a potential for such interactions. These compounds can influence the expression and activity of antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative stress. For example, some natural compounds have been shown to upregulate the expression of these protective enzymes. nih.gov Further investigation is warranted to elucidate whether this compound and its derivatives can exert their antioxidant effects through the modulation of these critical enzymatic pathways.

Anti-inflammatory Effects and Related Molecular Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. A key signaling pathway that governs the inflammatory response is the nuclear factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.complos.org

Derivatives of benzopyran have shown significant anti-inflammatory activity by modulating the NF-κB pathway. For instance, anomalin, a pyranocoumarin, has been demonstrated to inhibit the LPS-induced expression of iNOS and COX-2 in macrophages. nih.gov This effect was correlated with the downregulation of the NF-κB signaling pathway, as anomalin suppressed the phosphorylation and degradation of IκBα and subsequently abolished the DNA binding of NF-κB. nih.gov Similarly, other natural compounds have been shown to exert their anti-inflammatory effects by blocking NF-κB activation. mdpi.comsciepub.com These findings strongly suggest that this compound derivatives could also exhibit anti-inflammatory properties by targeting the NF-κB signaling cascade.

Antimicrobial Efficacy Against Various Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Chromene derivatives have been investigated for their potential to combat a range of microbial pathogens. The antimicrobial activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiochroman-4-one (B147511) Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Bacillus subtilis (µg/mL) | Staphylococcus epidermidis (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

|---|---|---|---|

| Spiropyrrolidine 4a | 32 | 32 | 64 |

| Spiropyrrolidine 4b | 32 | 32 | 64 |

| Spiropyrrolidine 4c | 64 | 64 | 125 |

| Spiropyrrolidine 4d | 32 | 32 | 64 |

| Spiropyrrolidine 4e | 32 | 32 | 64 |

| Amoxicillin (Standard) | 64 | 78 | 256 |

| Ampicillin (Standard) | 78 | 78 | >250 |

Data sourced from a study on spiropyrrolidines with a thiochroman-4-one scaffold. researchgate.net

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Research into neuroprotective agents aims to slow or halt this process. The neuroprotective potential of this compound derivatives is being explored through several mechanisms, including the inhibition of key enzymes and the prevention of protein aggregation.

In Alzheimer's disease, a decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh) is associated with cognitive impairment. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the enzymes responsible for the breakdown of ACh. nih.gov Inhibiting these enzymes can increase ACh levels in the brain, offering a therapeutic strategy for managing the symptoms of Alzheimer's. nih.gov

While direct inhibitory data for this compound is limited, studies on related structures are encouraging. For instance, a series of 4,4'-diimine/4,4'-diazobiphenyl derivatives were evaluated for their ability to inhibit both AChE and BChE. researchgate.net Compounds in this series demonstrated moderate AChE inhibitory activity, with IC50 values in the range of 5.77–16.22 μM, although they showed weak or no inhibition of BChE. researchgate.net The most potent compound against AChE in this study had an IC50 value of 5.77 μM. researchgate.net These findings suggest that the biphenyl (B1667301) structure, which shares some structural similarities with the 4-phenyl-benzopyran core, can be a basis for designing cholinesterase inhibitors. Further research is needed to determine the specific inhibitory potential of this compound against AChE and BChE.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 4,4'-Diazobiphenyl Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | AChE IC50 (µM) |

|---|---|

| 2l (4,4′-bis(quinolin-8-yldiazenyl)‐1,1′‐biphenyl) | 5.77 |

| Other derivatives in the series | 5.77 - 16.22 |

Data sourced from a study on 4,4'-diimine/4,4'-diazobiphenyl derivatives. researchgate.net

A pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into insoluble plaques in the brain. nih.gov The aggregation of Aβ is considered a key neurotoxic event, and therefore, inhibiting this process is a major therapeutic target. The Thioflavin T (ThT) fluorescence assay is a standard method used to monitor the formation of amyloid fibrils in vitro. nih.govyoutube.commobitec.com

Research into compounds that can inhibit Aβ aggregation has included structures containing the 4-methoxyphenyl (B3050149) moiety. A study on 4,4'-bis[(4-methoxyphenyl)diazenyl]-1,1'-biphenyl demonstrated significant inhibition of Aβ1–42 aggregation. researchgate.net This compound showed an inhibition of 74.08% at a concentration of 100 μM and 55.35% at 25 μM. researchgate.net Another derivative in the same study also showed potent inhibition. researchgate.net These results highlight the potential of the 4-methoxyphenyl group in conferring Aβ anti-aggregation properties. The ability of the this compound scaffold to interfere with the Aβ aggregation cascade is a promising area for future investigation in the context of Alzheimer's disease therapeutics.

Table 4: Inhibition of Aβ1–42 Aggregation by Selected 4,4'-Diazobiphenyl Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Concentration (µM) | % Inhibition |

|---|---|---|

| 2d (4,4′‐bis[(4‐methoxyphenyl)diazenyl]‐1,1′‐biphenyl) | 100 | 74.08 |

| 2d (4,4′‐bis[(4‐methoxyphenyl)diazenyl]‐1,1′‐biphenyl) | 25 | 55.35 |

| 2i (4,4′‐bis(pyridin‐3‐yldiazenyl)‐1,1′‐biphenyl) | 100 | 78.39 |

| 2i (4,4′‐bis(pyridin‐3‐yldiazenyl)‐1,1′‐biphenyl) | 25 | 61.36 |

Data sourced from a study on 4,4'-diimine/4,4'-diazobiphenyl derivatives. researchgate.net

Inhibition of Beta-Secretase 1 (BACE1)

Beta-secretase 1 (BACE1) is a prime therapeutic target in the development of treatments for Alzheimer's disease, as it is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. nih.govnih.govnih.govfrontiersin.org The inhibition of BACE1 is a promising strategy to halt the progression of the disease at a very early stage. nih.gov

A thorough review of the scientific literature reveals a significant research focus on the discovery of small molecule BACE1 inhibitors. nih.govrsc.org Numerous classes of compounds, including peptidomimetics and non-peptidic heterocyclic molecules, have been designed and evaluated for their BACE1 inhibitory potential. rsc.org These efforts have led to the identification of various potent inhibitors, some of which have advanced to clinical trials. nih.gov However, specific studies detailing the synthesis and evaluation of this compound derivatives as BACE1 inhibitors are not prominently available in the reviewed literature. While the broader class of benzopyran-containing compounds has been explored for various biological activities, dedicated research on this specific scaffold for BACE1 inhibition appears to be limited.

Protection Against Oxidative Damage in Neuronal Cell Models

Oxidative stress is a well-established factor in the pathogenesis of various neurodegenerative diseases. Consequently, compounds with the ability to protect neuronal cells from oxidative damage are of significant interest. The neuroprotective effects of various natural and synthetic compounds, including those with flavonoid and chromene structures, have been investigated. For instance, certain benzofuran (B130515) derivatives have demonstrated the ability to protect primary cultured rat cortical cells from excitotoxicity and oxidative stress. nih.govresearchgate.net

However, specific research focusing on the protective effects of this compound derivatives against oxidative damage in neuronal cell models is not extensively documented in the available scientific literature. While the general class of flavonoids and related benzopyran structures are known for their antioxidant properties, detailed studies and data tables for the specific neuroprotective activity of this compound derivatives are not readily found.

Specific Enzyme Inhibitory Activities

Beyond neurodegenerative disease targets, derivatives of this compound have been explored for their potential to inhibit other key enzymes, particularly those involved in metabolic disorders.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical aspect of managing type 2 diabetes. mdpi.comcmu.ac.th

While direct studies on the alpha-glucosidase inhibitory activity of this compound are limited, research on structurally related benzothiazine and other benzopyran derivatives has shown promising results. These studies provide insights into the potential of the broader class of compounds as alpha-glucosidase inhibitors. For instance, a series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comcmu.ac.ththiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their in vitro alpha-glucosidase inhibitory activity, with some derivatives showing potent inhibition. mdpi.com Similarly, certain 1,2-benzothiazine derivatives have been identified as excellent alpha-glucosidase inhibitors, with IC50 values significantly lower than the standard drug, acarbose. cmu.ac.th

The inhibitory potential of these related heterocyclic compounds suggests that the 4-aryl-2H-1-benzopyran scaffold could be a valuable template for designing new alpha-glucosidase inhibitors. The structure-activity relationship studies within these series often highlight the importance of specific substituents on the aromatic rings for enhanced inhibitory activity.

| Compound Class | Derivative | IC50 (µM) | Reference |

| 1,2-Benzothiazine | Compound 1 | 5.9 | cmu.ac.th |

| 1,2-Benzothiazine | Compound 8 | 7.8 | cmu.ac.th |

| 1,2-Benzothiazine | Compound 9 | 3.9 | cmu.ac.th |

| 2-(3-benzoyl...)-N-arylacetamides | Compound 11c | 30.65 | mdpi.com |

| 2-(3-(4-bromobenzoyl)...)-N-arylacetamides | Compound 12a | 18.25 | mdpi.com |

| 2-(3-(4-bromobenzoyl)...)-N-arylacetamides | Compound 12d | 20.76 | mdpi.com |

| Standard | Acarbose | 38.3 | cmu.ac.th |

Table 1: Alpha-Glucosidase Inhibitory Activity of Related Heterocyclic Compounds

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation for 4 4 Methoxyphenyl 2h 1 Benzopyran Derivatives

Influence of Substituent Position and Electronic Nature on Biological Potency

The biological activity of 4-(4-methoxyphenyl)-2H-1-benzopyran derivatives is profoundly influenced by the nature and position of substituents on both the benzopyran core and the 4-phenyl ring. Systematic modifications have revealed critical insights into the structural requirements for optimal potency.

Research into 4-aryl-4H-chromenes as apoptosis inducers has provided valuable, albeit general, insights that can be extrapolated to the 2H-1-benzopyran series. For instance, the presence of a methoxy (B1213986) group at the 7-position of the benzopyran ring has been shown to be favorable for activity. nih.gov Conversely, derivatives with 7-NMe2, 7-NH2, or 7-Cl substitutions exhibit lower potency. nih.gov

In a series of 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-ones, the derivative 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one demonstrated notable antiestrogenic activity. nih.gov This highlights the significance of the methoxy group on the phenyl ring in specific biological contexts.

The electronic properties of substituents on the 4-aryl ring also play a crucial role. Studies on related 2-heteroaryl-4-arylimidazoles have shown that the introduction of electron-withdrawing groups on the 4-aryl ring can significantly improve in vitro potency. rsc.org This suggests that modulating the electronic profile of the 4-(4-methoxyphenyl) ring in 2H-1-benzopyran derivatives could be a key strategy for enhancing their biological effects.

Furthermore, the substitution pattern on the benzopyran nucleus itself is a critical determinant of activity. Studies on chroman-4-one derivatives have indicated that electron-poor compounds generally exhibit higher potency as inhibitors compared to their electron-rich counterparts. nih.gov Specifically, substitution at the 6-position was found to be more critical for activity than at the 8-position. nih.gov

The following table summarizes the cytotoxic activities of some benzopyran-4-one derivatives, illustrating the impact of substitution on their anticancer potential.

Table 1: Cytotoxic Activity of Selected Benzopyran-4-one Derivatives

| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5a | H | MDA-MB-231 | 5.2 - 22.2 | nih.gov |

| 5c | OMe | MDA-MB-231 | 3.3 - 12.92 | nih.gov |

| 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | - | - | - | nih.gov |

Note: This table presents a selection of data from the literature and is intended to be illustrative of the impact of substituents. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Identification of Essential Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound derivatives, identifying these key features is crucial for designing new compounds with improved affinity and selectivity.

While a specific pharmacophore model for this compound derivatives is not extensively documented in publicly available literature, general models for related structures provide valuable clues. For instance, a study on the anticancer potential of 4H-chromene derivatives that target tubulin suggests that these molecules, like other colchicine (B1669291) binding site inhibitors, possess a common pharmacophore. nih.gov

A 3D-QSAR study on a series of benzopyran derivatives identified key pharmacophoric features for their activity as P-glycoprotein inhibitors. The model highlighted the importance of one hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic groups, along with their spatial relationships. nih.gov This suggests that hydrogen bonding and hydrophobic interactions are critical for the biological activity of the benzopyran scaffold.

For tubulin inhibitors, a common pharmacophoric pattern has been identified, which often includes hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. researchgate.net Given that some chromene derivatives exert their anticancer effects through tubulin inhibition, it is plausible that potent this compound derivatives share some of these features. nih.govnih.gov

A pharmacophore model developed for protein kinase B-beta (Akt2) inhibitors, a target in cancer therapy, identified three hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one positive ionic charge as crucial for inhibition. nih.gov This further underscores the importance of specific electronic and steric features for target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in medicinal chemistry for predicting the potency of new derivatives and for gaining insights into the structural features that govern their activity.

Another 3D-QSAR study on benzopyran derivatives as selective COX-2 inhibitors highlighted the significance of steric and hydrophobic features in determining their biological activity. This aligns with the pharmacophore models that emphasize the role of hydrophobic interactions.

The general approach for developing a QSAR model involves:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors, representing different physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The insights gained from such QSAR models, combined with SAR and pharmacophore studies, will undoubtedly accelerate the discovery and development of novel this compound derivatives as promising therapeutic agents.

Emerging Research Directions and Future Therapeutic Prospects of 4 4 Methoxyphenyl 2h 1 Benzopyran

Design and Synthesis of Novel Benzopyran-Based Pharmacophores

The design and synthesis of novel pharmacophores based on the 4-(4-Methoxyphenyl)-2H-1-benzopyran scaffold is a key area for future research. The modular nature of this compound allows for systematic modifications to explore structure-activity relationships (SAR).

Synthetic strategies for accessing the 2H-benzopyran core often involve the reaction of a substituted phenol (B47542) with an α,β-unsaturated aldehyde or its equivalent. For this compound, a potential route could involve the condensation of a suitable phenol with cinnamaldehyde (B126680) derivatives. More advanced and efficient synthetic methodologies, such as solid-phase parallel synthesis, can be employed to generate libraries of diverse this compound analogues. mdpi.com This high-throughput approach enables the rapid exploration of various substituents on both the benzopyran ring and the pendant methoxyphenyl group, facilitating the identification of compounds with optimized biological activity. researchgate.net

A review of synthetic approaches for related 2H-benzopyran libraries highlights the versatility of this scaffold for creating drug-like molecules. researchgate.net For instance, the synthesis of 3-substituted and 4-substituted 2H-benzopyrans has been achieved through multi-step sequences starting from chromanone precursors. researchgate.net These methods can be adapted for the synthesis of novel derivatives of this compound, incorporating a variety of functional groups to probe interactions with biological targets.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

| Condensation Reactions | Reaction of a substituted phenol with a cinnamaldehyde derivative. | Direct and classical approach. |

| Solid-Phase Synthesis | Attachment of a benzopyran precursor to a solid support for library generation. mdpi.comresearchgate.net | High-throughput synthesis of diverse analogues. mdpi.comresearchgate.net |

| Vilsmeier-Haack Reaction | Formylation of ortho-hydroxy acetophenones followed by cyclization. | Versatile for introducing substituents. |

| Suzuki Coupling | Cross-coupling of a halogenated benzopyran with a boronic acid. | Allows for the introduction of various aryl and heteroaryl moieties. researchgate.net |

Strategies for Enhancing Potency, Selectivity, and Metabolic Stability

To advance this compound as a potential therapeutic agent, strategies to enhance its potency, selectivity, and metabolic stability are crucial. Insights can be drawn from studies on related benzopyran derivatives.

Potency and Selectivity: Structure-activity relationship (SAR) studies on analogous compounds can guide the modification of the this compound scaffold. For example, the introduction of different substituents at various positions on the benzopyran and phenyl rings can significantly impact biological activity. The position and nature of substituents like hydroxyl, methoxy (B1213986), or halogen groups can influence binding affinity and selectivity for specific biological targets.

Metabolic Stability: The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy and safety. The methoxy group on the phenyl ring of this compound could be a potential site of metabolism, specifically O-demethylation. Strategies to improve metabolic stability could involve the replacement of the methoxy group with more metabolically stable alternatives or the introduction of blocking groups at adjacent positions to hinder enzymatic access. Computational predictions of metabolic liabilities can be employed to guide these modifications.

Exploration of New Biological Targets and Disease Indications

The benzopyran scaffold is associated with a wide range of biological activities, suggesting that this compound and its derivatives could have therapeutic potential in various diseases. researchgate.net

Anticancer Activity: Many benzopyran derivatives have demonstrated significant anticancer properties. researchgate.net For instance, certain benzopyran-4-one derivatives have shown antiproliferative activity against various cancer cell lines. researchgate.net The exploration of this compound's efficacy against different cancer types and its mechanism of action, such as the induction of apoptosis, is a promising research avenue.

Anti-inflammatory Effects: The anti-inflammatory potential of benzopyran derivatives is well-documented. nih.gov Some analogues act as inhibitors of key inflammatory enzymes like cyclooxygenase (COX). Given the structural similarities, this compound could be investigated for its ability to modulate inflammatory pathways.